4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide
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Overview
Description
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a benzenesulfonyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-aminobenzamide with benzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-pyridylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and catalysts ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, and nucleophiles like sodium hydroxide (NaOH) for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions can regenerate the original amino groups. Substitution reactions can produce a variety of substituted sulfonamides with different functional groups.
Scientific Research Applications
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, the pyridinyl group can interact with receptor sites, modulating signal transduction pathways. These interactions contribute to the compound’s biological effects and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar antibacterial properties.
Pyridinyl Derivatives: Compounds such as pyridoxine (vitamin B6) and isoniazid (an anti-tuberculosis drug) contain the pyridinyl group and have distinct biological activities.
Uniqueness
4-{1-Amino-2-[(benzenesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide is unique due to its combination of functional groups, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
920272-54-4 |
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Molecular Formula |
C20H20N4O3S |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
4-[1-amino-2-(benzenesulfonamido)ethyl]-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C20H20N4O3S/c21-19(14-23-28(26,27)18-4-2-1-3-5-18)15-6-8-16(9-7-15)20(25)24-17-10-12-22-13-11-17/h1-13,19,23H,14,21H2,(H,22,24,25) |
InChI Key |
YMFJEQMANGWMOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N |
Origin of Product |
United States |
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